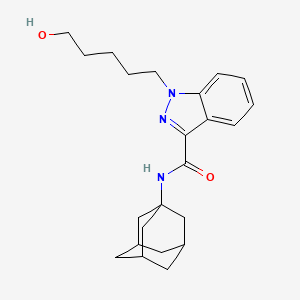

AKB48 N-(5-hydroxypentyl) metabolite

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUVNYPOUNCRTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342413 |

Source

|

| Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778734-77-2 |

Source

|

| Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Identification of AKB48 N-(5-hydroxypentyl) Metabolite

Abstract

The proliferation of synthetic cannabinoids presents a continuous challenge to forensic and clinical toxicology. AKB48 (APINACA), a potent N-(1-adamantyl)-1-pentylindazole-3-carboxamide, has been widely detected in herbal incense blends. Due to extensive metabolic degradation, the parent compound is often undetectable in biological matrices, necessitating a focus on its metabolites for confirmation of exposure. This guide provides a comprehensive, in-depth technical overview of the methodologies for the discovery and identification of the AKB48 N-(5-hydroxypentyl) metabolite, a key urinary biomarker. We will explore the metabolic pathways, detail established analytical workflows, and provide expert insights into the experimental choices that ensure robust and reliable identification. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances.

Introduction: The Analytical Imperative for Metabolite Identification

AKB48, also known as APINACA, is a synthetic cannabinoid that has been identified in numerous forensic cases.[1][2] Like many xenobiotics, AKB48 undergoes extensive phase I and phase II metabolism in the body, primarily mediated by cytochrome P450 enzymes.[3] This metabolic conversion results in the formation of various hydroxylated and glucuronidated derivatives, while the parent compound is often present at concentrations below the limit of detection in urine samples.[1][2] Consequently, the accurate identification of AKB48 consumption relies on the detection of its major metabolites. Among these, the N-(5-hydroxypentyl) metabolite has been established as a significant urinary biomarker.[4][5] This guide will provide a detailed technical framework for the discovery, identification, and characterization of this pivotal metabolite.

Metabolic Pathways of AKB48

The metabolic fate of AKB48 is primarily governed by oxidative and conjugative processes. The major metabolic transformations occur on the adamantyl ring and the N-pentyl side chain.[1][2][6][7]

Phase I Metabolism: The Role of Cytochrome P450

Phase I metabolism of AKB48 is predominantly an oxidative process. The primary enzyme responsible for the oxidative metabolism of AKB48 is cytochrome P450 3A4 (CYP3A4).[3] Key phase I reactions include:

-

Monohydroxylation: The addition of a single hydroxyl group is a common metabolic step. This can occur on either the adamantyl ring or the N-pentyl side chain, leading to various positional isomers. The N-(5-hydroxypentyl) metabolite is a product of monohydroxylation on the terminal carbon of the pentyl chain.

-

Dihydroxylation and Trihydroxylation: Further oxidation can lead to the formation of di- and trihydroxylated metabolites on both the adamantyl and pentyl moieties.[1][2]

-

Ketone Formation: Oxidation of a hydroxylated metabolite can result in the formation of a ketone.[1][2]

Phase II Metabolism: Glucuronidation

Following phase I hydroxylation, the resulting metabolites can undergo phase II conjugation to increase their water solubility and facilitate excretion. The most common phase II reaction for AKB48 metabolites is glucuronidation, where glucuronic acid is attached to the hydroxyl groups.[1][2]

Analytical Workflow for Metabolite Identification

The identification of the AKB48 N-(5-hydroxypentyl) metabolite requires a systematic analytical approach, from sample preparation to sophisticated instrumental analysis and data interpretation.

In Vitro Metabolism Models

To initially identify potential metabolites, in vitro systems that mimic human metabolism are invaluable.

-

Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver containing a high concentration of drug-metabolizing enzymes, particularly CYPs. They are a cost-effective and widely used model for studying phase I metabolism.[6][7]

-

Human Hepatocytes: Primary human hepatocytes represent the "gold standard" for in vitro metabolism studies as they contain a full complement of both phase I and phase II enzymes, providing a more comprehensive metabolic profile.[1][2]

Protocol 1: In Vitro Incubation with Human Liver Microsomes

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration ~0.5 mg/mL), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate Reaction: Add AKB48 (final concentration typically 1-10 µM) to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Cleanup: Centrifuge the mixture to precipitate proteins. The supernatant can then be directly analyzed or further purified.

Sample Preparation from Biological Matrices

For the analysis of biological samples such as urine, proper preparation is crucial to remove interferences and concentrate the analytes.

Protocol 2: Urine Sample Preparation

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer (e.g., acetate or phosphate buffer, pH 5-6) and β-glucuronidase enzyme to cleave the glucuronide conjugates. Incubate at an elevated temperature (e.g., 50-60°C) for 1-2 hours.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Adjust the pH of the hydrolyzed urine and extract with an immiscible organic solvent (e.g., ethyl acetate, hexane/ethyl acetate mixture).

-

Solid-Phase Extraction (SPE): Alternatively, use an appropriate SPE cartridge (e.g., C18) to retain the analytes of interest, followed by washing to remove interferences and elution with an organic solvent.

-

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).

Instrumental Analysis

Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of AKB48 metabolites.

LC-MS, particularly when coupled with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) or Orbitrap systems, is the preferred method for metabolite identification due to its high sensitivity, selectivity, and ability to analyze thermally labile and non-volatile compounds.[1][2][4][6][7][8]

Table 1: Typical LC-MS Parameters for AKB48 Metabolite Analysis

| Parameter | Typical Setting | Rationale |

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and separation of the relatively non-polar synthetic cannabinoids and their metabolites. |

| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic solvent for elution from the reversed-phase column. |

| Gradient | A gradient from a lower to a higher percentage of mobile phase B | Allows for the elution of a wide range of metabolites with varying polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Compatible with standard ESI sources. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | AKB48 and its metabolites readily form protonated molecules [M+H]+. |

| Acquisition Mode | Full scan with data-dependent MS/MS | Allows for the detection of all ions within a mass range and triggers fragmentation of the most abundant ions for structural information. |

| Mass Resolution | > 10,000 FWHM | High resolution is critical for accurate mass measurements and elemental composition determination.[9][10][11][12][13] |

| Collision Energy | Ramped or fixed | Optimized to induce sufficient fragmentation for structural elucidation. |

GC-MS is also a viable technique, especially for routine screening.[4][14][15][16][17] However, it often requires derivatization of the hydroxyl groups to improve their thermal stability and chromatographic properties.

Table 2: Typical GC-MS Parameters for AKB48 Metabolite Analysis

| Parameter | Typical Setting | Rationale |

| Gas Chromatography | ||

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | A standard, relatively non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium | Inert carrier gas. |

| Injection Mode | Splitless | For trace-level analysis. |

| Temperature Program | A temperature ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) | To separate analytes based on their boiling points. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Acquisition Mode | Full scan | To obtain a complete mass spectrum for identification. |

Data Analysis and Structural Elucidation

The final and most critical step is the interpretation of the acquired data to identify and structurally elucidate the metabolites.

Metabolite Profiling

The initial step involves comparing the chromatograms of control samples (e.g., blank matrix, incubation without substrate) with the test samples to identify potential metabolite peaks. Software tools can aid in this process by automatically detecting and aligning peaks.

Structural Elucidation using High-Resolution Mass Spectrometry

HRMS provides two key pieces of information for structural elucidation:

-

Accurate Mass Measurement: The accurate mass of the protonated molecule [M+H]+ allows for the determination of the elemental composition of the metabolite. For example, the addition of an oxygen atom (hydroxylation) results in a mass increase of 15.9949 Da.

-

MS/MS Fragmentation Pattern: The fragmentation pattern of the metabolite provides information about its structure. For the AKB48 N-(5-hydroxypentyl) metabolite, characteristic fragment ions corresponding to the adamantyl moiety, the indazole core, and the hydroxylated pentyl chain can be observed.

Confirmation with an Analytical Reference Standard

The definitive identification of the AKB48 N-(5-hydroxypentyl) metabolite is achieved by comparing its chromatographic retention time and mass spectral data (both full scan and MS/MS) with those of a certified analytical reference standard.[5][18] This comparison provides the highest level of confidence in the identification.

Conclusion

The discovery and identification of the AKB48 N-(5-hydroxypentyl) metabolite is a critical task in forensic and clinical toxicology. A thorough understanding of the metabolic pathways of AKB48, coupled with a systematic analytical workflow employing advanced techniques such as high-resolution LC-MS, enables the reliable detection of this key biomarker. The methodologies and protocols outlined in this guide provide a robust framework for laboratories engaged in the analysis of synthetic cannabinoids. The use of in vitro metabolism models for initial discovery, followed by rigorous analytical characterization and confirmation with reference standards, ensures the scientific integrity and trustworthiness of the results.

References

-

Gandhi, A., Zhu, M., Pang, S., & Huestis, M. A. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. The AAPS Journal, 15(4), 1147–1157. [Link]

-

Vikingsson, S., Josefsson, M., & Kronstrand, R. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(6), 448–456. [Link]

-

Holm, N. B., Linnet, K., & Stentoft, C. (2014). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug Testing and Analysis, 7(3), 199-206. [Link]

-

Grigoryev, A., Saydakhmedova, N., & Rozhanets, V. (2015). CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48. The AAPS Journal, 17(5), 1195–1202. [Link]

-

ZeptoMetrix. (n.d.). AKB-48 N-(5-hydroxypentyl) metabolite, neat, neat, 10 mg. [Link]

-

Rathahao-Paris, E., Alves, S., Junot, C., & Tabet, J. C. (2016). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Metabolomics, 12(2), 26. [Link]

-

Watson, D. G. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites, 3(1), 103–120. [Link]

-

Agilent. (n.d.). High-resolution mass spec for metabolomic analysis. [Link]

-

Al-Saeed, M. A., Al-Adwani, S. H., & Al-Amri, A. S. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO942. [Link]

-

Al-Husseini, A., Al-Hazimi, H., & Al-Mohaimeed, A. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4165–4172. [Link]

-

Zancanaro, F., & Tucci, V. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link]

-

Preti, L., Minoli, M., & Vlase, L. (2018). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Molecules, 23(10), 2469. [Link]

-

Zulfiqar, I., Li, X., & Lv, J. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12809. [Link]

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

-

Li, S., & Li, L. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolomics, 10(1), 1–17. [Link]

Sources

- 1. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - Europub [europub.co.uk]

- 3. CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High resolution mass spectrometry for structural identification of metabolites in metabolomics | Semantic Scholar [semanticscholar.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization | springermedizin.de [springermedizin.de]

- 17. pubs.acs.org [pubs.acs.org]

- 18. zeptometrix.com [zeptometrix.com]

The In Vitro Generation and Analysis of AKB48 N-(5-hydroxypentyl) Metabolite: A Technical Guide

This guide provides a comprehensive, in-depth technical exploration of the in vitro metabolism of the synthetic cannabinoid AKB48, with a specific focus on the generation and characterization of its N-(5-hydroxypentyl) metabolite. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of drug metabolism, toxicology, and forensic analysis. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that inform experimental design, ensuring a robust and reproducible approach.

Introduction: The Metabolic Landscape of Synthetic Cannabinoids

The relentless emergence of novel psychoactive substances, particularly synthetic cannabinoids, presents a significant challenge to clinical and forensic toxicology.[1][2] These compounds undergo extensive and complex metabolism in the human body, primarily in the liver. The parent compound is often undetectable in biological samples, making the identification of specific metabolites crucial for confirming exposure.[1][3][4][5] AKB48 (APINACA), or N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid that has been identified in numerous forensic cases.[6] Its metabolism is characterized by several biotransformations, including hydroxylation of the adamantyl ring and the N-pentyl side chain, as well as glucuronide conjugation.[3][6][7]

The N-(5-hydroxypentyl) metabolite of AKB48 is a significant product of Phase I metabolism, resulting from the oxidation of the terminal carbon of the pentyl chain.[8][9] Understanding the in vitro conditions that favor the formation of this specific metabolite is essential for synthesizing reference standards, developing targeted analytical methods, and elucidating the metabolic pathways governed by cytochrome P450 (CYP) enzymes.[10][11][12][13] This guide will provide the scientific framework and detailed methodologies for the controlled in vitro production and subsequent analysis of AKB48 N-(5-hydroxypentyl) metabolite.

Rationale for In Vitro Model Selection: Human Liver Microsomes (HLM)

For the study of Phase I metabolism, particularly CYP-mediated reactions, human liver microsomes (HLM) represent a well-established and highly valuable in vitro model system.[14][15][16][17][18] HLMs are subcellular fractions of the liver endoplasmic reticulum, which contains a high concentration of key drug-metabolizing enzymes, most notably the cytochrome P450 superfamily.[14][18]

Why HLM for AKB48 Metabolism?

-

Enzyme Richness: HLMs contain a full complement of CYP enzymes, providing a comprehensive system to study the oxidative metabolism of xenobiotics like AKB48.[14][18]

-

Mechanistic Clarity: The use of HLM allows for the specific investigation of Phase I metabolism without the confounding factors of cellular uptake, efflux, and Phase II conjugation that are present in intact hepatocytes.[14] This is particularly useful when the primary goal is to generate and isolate a specific Phase I metabolite.

-

Cost-Effectiveness and Stability: Compared to primary human hepatocytes, HLMs are more cost-effective, readily available, and can be stored for extended periods at -80°C without significant loss of enzymatic activity, ensuring experimental consistency.[18]

-

High-Throughput Potential: The relative simplicity of the HLM experimental setup lends itself well to higher-throughput screening of metabolic stability and metabolite formation.[18]

While human hepatocytes offer a more complete representation of in vivo metabolism by including both Phase I and Phase II enzymes and transport processes, the targeted generation of the N-(5-hydroxypentyl) metabolite is most directly and efficiently achieved using HLM.[3][14]

Experimental Workflow: From Incubation to Analysis

The overall experimental workflow for the in vitro metabolism of AKB48 to its N-(5-hydroxypentyl) metabolite can be visualized as a multi-step process, beginning with the metabolic reaction and culminating in analytical detection and confirmation.

Caption: Experimental workflow for the in vitro metabolism of AKB48.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the in vitro metabolism of AKB48 using HLM to generate the N-(5-hydroxypentyl) metabolite.

4.1 Materials and Reagents

-

AKB48 (analytical standard)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water

-

Microcentrifuge tubes

-

Incubating shaker/water bath (37°C)

-

Centrifuge

4.2 Preparation of Solutions

-

AKB48 Stock Solution (1 mM): Prepare a 1 mM stock solution of AKB48 in methanol. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid significant inhibition of CYP enzyme activity.

-

HLM Suspension (1 mg/mL): On the day of the experiment, thaw the HLM vial on ice. Dilute the 20 mg/mL HLM stock to a working concentration of 1 mg/mL with cold 100 mM potassium phosphate buffer (pH 7.4). Keep the diluted HLM suspension on ice until use.

4.3 Incubation Procedure

The following procedure is for a final incubation volume of 200 µL. The reaction should be performed in duplicate or triplicate for statistical validity.

-

Pre-incubation: In a microcentrifuge tube, combine the following:

-

100 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

-

20 µL of the 1 mg/mL HLM suspension (final concentration: 0.1 mg/mL)

-

2 µL of the 1 mM AKB48 stock solution (final concentration: 10 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. This step allows the components to reach thermal equilibrium.

-

Reaction Initiation: Start the metabolic reaction by adding 78 µL of the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with constant shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the formation of the metabolite over time. For the initial generation of the metabolite, a 60-minute incubation is a robust starting point.[7]

-

Reaction Termination: Stop the reaction at the designated time points by adding 200 µL of ice-cold acetonitrile. This will precipitate the microsomal proteins and quench the enzymatic activity.

-

Control Incubations: It is critical to include control incubations to ensure the validity of the results:

-

Negative Control (No NADPH): Replace the NADPH regenerating system with an equal volume of potassium phosphate buffer. This control demonstrates that metabolite formation is dependent on the presence of the necessary cofactor for CYP activity.

-

Negative Control (No HLM): Replace the HLM suspension with an equal volume of potassium phosphate buffer. This control will show if any degradation of the parent compound occurs non-enzymatically.

-

4.4 Sample Processing

-

Vortex the terminated reaction mixtures vigorously for 30 seconds.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for Metabolite Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the detection and quantification of synthetic cannabinoid metabolites due to its high sensitivity and specificity.[1][3][4][19]

5.1 Chromatographic Separation

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is typically used for the separation of synthetic cannabinoids and their metabolites.[3]

-

Mobile Phase: A gradient elution using a binary solvent system is employed.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile[3]

-

-

Gradient: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for column re-equilibration.[3]

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.[3]

5.2 Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of AKB48 and its metabolites.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for targeted analysis, providing high sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for the parent compound and the expected metabolite.

-

Precursor Ion (Q1): The protonated molecular ion [M+H]+ of the analyte.

-

Product Ion (Q3): A characteristic fragment ion produced by the collision-induced dissociation of the precursor ion.

-

-

High-Resolution Mass Spectrometry (HRMS): For structural elucidation and identification of unknown metabolites, high-resolution mass spectrometers such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems are invaluable.[3][7][20] These instruments provide accurate mass measurements, enabling the determination of elemental compositions for both parent and metabolite ions.[3]

Data Interpretation and Expected Results

The primary outcome of this in vitro experiment is the successful generation and detection of the AKB48 N-(5-hydroxypentyl) metabolite.

6.1 Metabolite Identification

The identity of the N-(5-hydroxypentyl) metabolite is confirmed by:

-

Chromatographic Retention Time: The metabolite will typically be more polar than the parent compound and thus will have a shorter retention time on a reversed-phase column.

-

Mass-to-Charge Ratio (m/z): The [M+H]+ of the N-(5-hydroxypentyl) metabolite will be 16 Da higher than that of the parent AKB48, corresponding to the addition of an oxygen atom.

-

Tandem Mass Spectra (MS/MS): The fragmentation pattern of the metabolite will share common fragment ions with the parent compound, particularly those related to the adamantyl and indazole core structures, while also exhibiting unique fragments resulting from the hydroxylated pentyl chain.

6.2 Quantitative Summary (Illustrative Data)

The formation of the metabolite can be monitored over time to understand the kinetics of the reaction. The data can be summarized in a table format.

| Time Point (min) | Parent AKB48 Peak Area | N-(5-hydroxypentyl) Metabolite Peak Area |

| 0 | 1,500,000 | Not Detected |

| 15 | 1,250,000 | 250,000 |

| 30 | 900,000 | 550,000 |

| 60 | 450,000 | 900,000 |

| 120 | 150,000 | 1,100,000 |

Note: These are illustrative values to demonstrate the expected trend of parent compound depletion and metabolite formation.

Conclusion: A Foundation for Further Research

This technical guide has detailed a robust and scientifically grounded methodology for the in vitro metabolism of AKB48 to its N-(5-hydroxypentyl) metabolite using human liver microsomes. By understanding the rationale behind the choice of the in vitro system, adhering to a detailed experimental protocol, and employing sensitive analytical techniques, researchers can reliably generate and identify this key metabolite. This work forms the foundation for a variety of critical applications, including the development of certified reference materials for forensic laboratories, the creation of more sensitive and specific drug screening assays, and a deeper understanding of the metabolic fate and potential toxicity of synthetic cannabinoids. The principles and techniques outlined herein are broadly applicable to the study of other novel psychoactive substances, providing a framework for proactive and informed toxicological research.

References

-

Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 . Drug Test Anal. 2016 Aug;8(8):792-800. [Link]

-

Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 . Drug Test Anal. 2015. [Link]

-

First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry . J Anal Toxicol. 2014 Jan-Feb;38(1):29-37. [Link]

-

Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice . Drug Metab Dispos. 2012 Oct;40(10):2034-43. [Link]

-

Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices . Crit Rev Toxicol. 2015;45(5):433-56. [Link]

-

Choosing Between Human Liver Microsomes and Hepatocytes . Patsnap Synapse. 2025. [Link]

-

Role of human liver microsomes in in vitro metabolism of drugs-a review . Appl Biochem Biotechnol. 2010 Mar;160(6):1699-722. [Link]

-

Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices . Expert Opinion on Drug Metabolism & Toxicology. 2015. [Link]

-

Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) . Molecules. 2023 Jun 15;28(12):4779. [Link]

-

Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry . J Anal Toxicol. 2016 Apr;40(3):173-86. [Link]

-

Analytical methods for the identification of synthetic cannabinoids in biological matrices . ResearchGate. 2015. [Link]

-

In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes . Methods Mol Biol. 2018;1800:15-28. [Link]

-

Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review . Scilit. 2009. [Link]

-

Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry . Drug Test Anal. 2015 Mar;7(3):199-206. [Link]

-

Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry . J Anal Toxicol. 2015 Jul;39(6):433-41. [Link]

-

Comprehensive review of the detection methods for synthetic cannabinoids and cathinones . Forensic Toxicol. 2013;31(1):1-19. [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry . STAR Protoc. 2023 Mar 17;4(1):102086. [Link]

-

The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments . Curr Drug Metab. 2011 Jan;12(1):31-45. [Link]

-

Drug Metabolism Studies Using Liver Microsomes . Milecell Bio. 2024. [Link]

-

Cannabinoids and Cytochrome P450 Interactions . Curr Drug Metab. 2019;20(3):205-226. [Link]

-

Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry . Oxford Academic. 2015. [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry . ResearchGate. 2023. [Link]

-

Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry . ResearchGate. 2015. [Link]

-

Drug Metabolism Assays . BioIVT. N.d. [Link]

-

In Vitro Methods to Study Intestinal Drug Metabolism . ResearchGate. 2004. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts . while true do. 2025. [Link]

-

DOT Language . Graphviz. 2024. [Link]

-

Graphviz Examples and Tutorial . Sketchviz. N.d. [Link]

-

Simple Graph . GraphViz Examples and Tutorial. N.d. [Link]

-

User Guide . graphviz 0.21 documentation. N.d. [Link]

-

First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry . Europub. 2014. [Link]

-

Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics . ACS Omega. 2020 Oct 20;5(41):26593-26601. [Link]

-

Metabolic pathway . Wikipedia. N.d. [Link]

-

Just found an insane map of the most important metabolic pathways – Credit: Evans Love [Link] . Reddit. 2020. [Link]

-

Metabolic Pathways Chart . IUBMB-Nicholson. N.d. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - Europub [europub.co.uk]

- 7. Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. | Semantic Scholar [semanticscholar.org]

- 12. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cannabinoids and Cytochrome P450 Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 15. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 17. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Scilit [scilit.com]

- 18. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 19. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Human hepatocyte studies of AKB48 N-(5-hydroxypentyl) formation

An In-Depth Technical Guide to Investigating AKB48 Metabolism: Human Hepatocyte-Based Formation of N-(5-hydroxypentyl)-AKB48

Executive Summary

This guide provides a comprehensive technical overview for studying the hepatic metabolism of the synthetic cannabinoid N-(1-Adamantyl)-1-pentylindazole-3-carboxamide (AKB48, or APINACA). As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocol steps and delve into the causality behind the experimental design, ensuring a robust, self-validating system for researchers. We will focus specifically on the formation of the N-(5-hydroxypentyl) metabolite, a crucial marker for identifying AKB48 consumption. The parent compound is often undetectable in urine, making the identification of its metabolites essential for clinical and forensic toxicology.[1] This document details the use of cryopreserved human hepatocytes—the gold standard in vitro model—elucidates the underlying enzymatic pathways, and provides detailed protocols for incubation, sample preparation, and analysis by high-resolution mass spectrometry.

Part 1: Introduction & Scientific Rationale

The Evolving Landscape of Synthetic Cannabinoids: The Case of AKB48

Synthetic cannabinoids represent a dynamic class of new psychoactive substances designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC).[2] AKB48 (APINACA) emerged as a prominent example, identified in herbal smoking blends and eventually classified as a Schedule I drug.[1][2] Unlike THC, synthetic cannabinoids like AKB48 are subject to rapid and extensive metabolism, primarily in the liver.[1] This metabolic clearance means that forensic and clinical identification of consumption hinges on detecting the resulting metabolites rather than the parent drug.[3]

The Imperative for a Physiologically Relevant In Vitro Model

To accurately predict in vivo human metabolism, the choice of an experimental model is paramount. While subcellular fractions like human liver microsomes (HLMs) are useful for studying Phase I enzymatic activity, they lack the complete metabolic machinery of a living cell.[4][5]

Why Human Hepatocytes?

Human hepatocytes are the preferred system because they provide a more physiologically relevant environment.[1][6] They contain a full complement of both Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) drug-metabolizing enzymes, along with the necessary cofactors, transporters, and binding proteins.[1][7] This integrated system allows for the investigation of sequential metabolic pathways (e.g., oxidation followed by glucuronidation), providing a more complete and predictive picture of a compound's metabolic fate.[1][8] Studies have shown that hepatocytes produce a more comprehensive range of metabolites compared to microsomes, better predicting the profiles seen in authentic human samples.[1]

Part 2: The Metabolic Pathway of AKB48

The biotransformation of xenobiotics is typically a two-phase process designed to increase their water solubility and facilitate excretion.[9]

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions introduce or expose functional groups on the parent molecule, most commonly through oxidation.[9][10] For synthetic cannabinoids, this is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[9][11]

Research has pinpointed CYP3A4 as the major enzyme responsible for the oxidative metabolism of AKB48.[11] While other CYPs may have minimal contributions, CYP3A4 drives the primary transformations.[11] The main metabolic attacks on the AKB48 structure are:

-

Adamantane Ring Hydroxylation: Mono-, di-, and even tri-hydroxylation on the bulky adamantyl group is a major pathway.[1][3][12]

-

N-Pentyl Side Chain Oxidation: The flexible N-pentyl chain is also a primary site for oxidation. This includes monohydroxylation at various positions along the chain and further oxidation to form ketones.[1][12]

The formation of AKB48 N-(5-hydroxypentyl) metabolite is a direct result of hydroxylation at the terminal (omega) position of this pentyl chain.[4][13] This metabolite is a key biomarker, and its hydroxyl group can serve as a site for subsequent Phase II conjugation.[14]

Phase II Metabolism: Glucuronidation

Following Phase I oxidation, the newly introduced hydroxyl groups can be conjugated with polar molecules to enhance water solubility. Glucuronidation is a common pathway for AKB48 metabolites, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxylated metabolites.[1]

Part 3: Experimental Design & Protocol

A robust protocol is a self-validating one. Each step is chosen to ensure the integrity of the biological system and the accuracy of the final analytical measurement.

Detailed Step-by-Step Protocol

1. Materials and Reagents

-

Cryopreserved human hepatocytes (pooled from multiple donors to average metabolic variance)[1]

-

Hepatocyte thawing and plating media (as recommended by supplier)

-

Williams' Medium E (or equivalent) supplemented with appropriate serum and growth factors

-

AKB48 standard (≥98% purity)

-

AKB48 N-(5-hydroxypentyl) metabolite analytical reference standard[13]

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Acetonitrile (ACN), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution (0.4%)[1]

-

Collagen-coated 24- or 48-well plates

2. Preparation and Culture of Cryopreserved Human Hepatocytes

-

Causality: Rapidly thawing hepatocytes at 37°C is critical to minimize intracellular ice crystal formation and preserve cell membrane integrity. The subsequent washing steps are designed to remove cryoprotectant and non-viable cells.

-

Protocol:

-

Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath for approximately 2 minutes.

-

Transfer the cell suspension to a conical tube containing pre-warmed plating medium.

-

Centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes to pellet the viable cells.

-

Carefully aspirate the supernatant. Resuspend the cell pellet in fresh plating medium.

-

Perform a cell count and assess viability using the Trypan blue exclusion method. Viability must be >80% to proceed.[1]

-

Seed the hepatocytes onto collagen-coated plates at a density that will yield a confluent monolayer (e.g., 0.5-1.0 x 10^6 cells/mL).

-

Incubate at 37°C with 5% CO2 for 4-6 hours to allow for cell attachment.

-

After attachment, replace the plating medium with fresh, pre-warmed incubation medium and allow the cells to equilibrate overnight.

-

3. Incubation of Hepatocytes with AKB48

-

Causality: AKB48 is dissolved in DMSO due to its hydrophobicity. The final DMSO concentration in the culture medium must be kept low (<0.5%) to avoid solvent-induced cytotoxicity. The chosen AKB48 concentration (e.g., 1-10 µM) should be high enough to generate detectable metabolites but low enough to avoid saturating metabolic enzymes or causing toxicity.

-

Protocol:

-

Prepare a stock solution of AKB48 in DMSO (e.g., 10 mM).

-

On the day of the experiment, dilute the AKB48 stock solution into pre-warmed incubation medium to achieve the final desired concentration (e.g., 5 µM).

-

Prepare a "vehicle control" by adding the same volume of DMSO to incubation medium without AKB48.

-

Aspirate the medium from the hepatocyte cultures and replace it with the AKB48-containing medium or the vehicle control medium.

-

4. Time-Course Sampling

-

Causality: Sampling at multiple time points (e.g., 0, 1, 3, and 6 hours) allows for the observation of metabolite formation over time. Early time points capture primary metabolites, while later ones may show secondary metabolites or glucuronide conjugates.[1]

-

Protocol:

-

At each designated time point, collect the entire volume of incubation medium from the respective wells.

-

Immediately place samples on ice to halt metabolic activity.

-

5. Sample Preparation for Analysis

-

Causality: A protein precipitation step is essential to remove enzymes and other proteins from the medium that would otherwise interfere with the LC-MS analysis. Acetonitrile is an effective solvent for this purpose. Centrifugation pellets the precipitated protein, leaving the metabolites of interest in the supernatant.

-

Protocol:

-

To 100 µL of the collected medium, add 200-300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

-

Sources

- 1. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. dls.com [dls.com]

- 6. researchgate.net [researchgate.net]

- 7. efsa.europa.eu [efsa.europa.eu]

- 8. Functional Proliferating Human Hepatocytes: In Vitro Hepatocyte Model for Drug Metabolism, Excretion, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Synthetic Cannabinoid Hydroxypentyl Metabolites Retain Efficacy at Human Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of AKB48 N-(5-hydroxypentyl) Metabolite

Introduction

AKB48, also known as APINACA, is a potent synthetic cannabinoid that has been identified in numerous herbal incense products and has been associated with significant public health concerns.[1] As with many synthetic cannabinoids, AKB48 undergoes extensive metabolism in the body, making the parent compound often undetectable in biological samples collected for forensic and clinical analysis.[2] Consequently, a thorough understanding of its metabolic fate is paramount for developing reliable methods to detect its use and to comprehend its full toxicological profile.

One of the principal phase I metabolites of AKB48 is the N-(5-hydroxypentyl) metabolite, formed by the hydroxylation of the N-alkyl chain.[3] This metabolite is a crucial biomarker for confirming AKB48 exposure. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of the AKB48 N-(5-hydroxypentyl) metabolite, designed for researchers, scientists, and drug development professionals. We will delve into the metabolic pathways, in vivo study design, bioanalytical methodologies, and the interpretation of pharmacokinetic data, underpinned by field-proven insights and authoritative references.

Metabolic Pathway of AKB48 to its N-(5-hydroxypentyl) Metabolite

The biotransformation of AKB48 is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[4] The high lipophilicity of synthetic cannabinoids necessitates their conversion into more water-soluble compounds for excretion.[2] The major metabolic pathway for AKB48 involves oxidative metabolism, with hydroxylation being a key reaction.[5] Specifically, the N-pentyl side chain is a primary site for hydroxylation, leading to the formation of various hydroxylated metabolites, including the N-(5-hydroxypentyl) metabolite.[3] In vitro studies with human liver microsomes have been instrumental in elucidating these pathways.[5]

Caption: Metabolic conversion of AKB48 to its N-(5-hydroxypentyl) metabolite.

In Vivo Pharmacokinetic Study Design: A Self-Validating Approach

The selection of an appropriate animal model is a critical first step in any in vivo pharmacokinetic study. Rodent models, particularly rats, are frequently used in preclinical drug metabolism and pharmacokinetic studies due to their physiological and metabolic similarities to humans for many compounds, as well as practical and ethical considerations.[6][7][8] The primary objective of the study design outlined below is to characterize the time course of the AKB48 N-(5-hydroxypentyl) metabolite concentration in plasma following administration of the parent compound, AKB48.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol is designed to be a self-validating system by incorporating control groups and a rigorous sampling schedule to ensure the reliability of the generated pharmacokinetic data.

1. Animal Model Selection and Acclimatization:

-

Species: Male Wistar rats (8-10 weeks old, 250-300g). The choice of a single gender minimizes variability due to hormonal differences.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

2. Dosing and Administration:

-

Test Article: AKB48, dissolved in a suitable vehicle (e.g., a mixture of ethanol, Cremophor EL, and saline). The vehicle composition should be optimized to ensure the solubility and stability of AKB48.

-

Dose Selection: A dose of 3 mg/kg is chosen based on previous in vivo studies with AKB48 in rats that have demonstrated clear pharmacological effects at this concentration.[5]

-

Route of Administration: Intraperitoneal (IP) injection is selected for its rapid absorption and circumvention of first-pass metabolism, allowing for a clearer assessment of systemic pharmacokinetics.

-

Control Group: A control group receiving only the vehicle should be included to account for any effects of the vehicle itself.

3. Blood Sample Collection:

-

Procedure: Blood samples (approximately 0.25 mL) are collected via a cannulated jugular vein to allow for serial sampling from the same animal, reducing inter-animal variability.

-

Time Points: Samples are collected at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration. This schedule is designed to capture the absorption, distribution, and elimination phases of the metabolite.

-

Anticoagulant: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) to prevent clotting.

4. Plasma Processing and Storage:

-

Centrifugation: Blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: The resulting plasma is transferred to clean tubes and stored at -80°C until bioanalysis to ensure the stability of the analyte.[9]

Caption: Experimental workflow for the in vivo pharmacokinetic study.

Bioanalytical Methodology for Metabolite Quantification

A robust and validated bioanalytical method is essential for the accurate quantification of the AKB48 N-(5-hydroxypentyl) metabolite in plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[10][11]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[10]

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the metabolite).

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

-

Chromatography:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the metabolite from endogenous matrix components.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the AKB48 N-(5-hydroxypentyl) metabolite and the internal standard must be optimized for maximum sensitivity and specificity.

-

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA M10 guidance) to ensure its reliability.[12]

| Validation Parameter | Acceptance Criteria | Rationale |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. | Ensures a proportional relationship between concentration and instrument response. |

| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ). | Demonstrates the closeness of measured values to the true value and the reproducibility of the method.[13] |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma. | Confirms that the method can differentiate the analyte from other components in the sample. |

| Matrix Effect | The coefficient of variation of the response from different lots of blank plasma should be ≤ 15%. | Assesses the influence of matrix components on the ionization of the analyte. |

| Recovery | Consistent and reproducible recovery across the concentration range. | Measures the efficiency of the extraction process. |

| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage). | Ensures that the concentration of the analyte does not change from the time of collection to the time of analysis.[9] |

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are prepared from a separate stock solution and analyzed with each batch of study samples to ensure the validity of the results.[14]

Pharmacokinetic Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure to the metabolite. |

| Tmax | Time to reach Cmax. | Reflects the rate of formation and absorption of the metabolite. |

| AUC | Area under the plasma concentration-time curve. | Represents the total systemic exposure to the metabolite over time. |

| t½ | Elimination half-life. | The time required for the plasma concentration of the metabolite to decrease by half. |

| CL/F | Apparent total clearance of the drug from plasma after extravascular administration. | Measures the efficiency of metabolite elimination from the body. |

| Vd/F | Apparent volume of distribution. | Indicates the extent of metabolite distribution into the tissues. |

A critical aspect of interpreting these data is considering the pharmacological activity of the metabolite. Studies have shown that hydroxylated metabolites of synthetic cannabinoids, including the N-(5-hydroxypentyl) metabolite of APINACA, can retain significant affinity and efficacy at cannabinoid receptors.[15][16][17] This implies that the metabolite itself may contribute to the overall pharmacological and toxicological effects of AKB48, and its pharmacokinetic profile is therefore directly relevant to understanding the duration and intensity of these effects.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the in vivo pharmacokinetics of the AKB48 N-(5-hydroxypentyl) metabolite. By employing a robust in vivo study design, a validated bioanalytical method, and a thorough understanding of pharmacokinetic principles, researchers can generate high-quality data that is crucial for forensic investigations, clinical toxicology, and the development of strategies to mitigate the harms associated with synthetic cannabinoid use. The finding that this metabolite is pharmacologically active underscores the importance of studying the complete metabolic profile of novel psychoactive substances to fully assess their potential impact on human health.

References

-

Brents, L. K., & Prather, P. L. (2014). The K2/Spice phenomenon: emergence, identification, and pharmacology of synthetic cannabinoids. Drug metabolism reviews, 46(1), 72–85. [Link]

-

Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and toxicological effects of synthetic cannabinoids and their metabolites. Current topics in medicinal chemistry, 17(18), 2043–2053. [Link]

-

Hess, C., Schoeder, C. T., Pillaiyar, T., Madea, B., & Müller, C. E. (2016). Pharmacology, toxicology, and adverse effects of synthetic cannabinoid drugs. Forensic science international, 268, 51–60. [Link]

-

Chimalakonda, K. C., Seely, K. A., Bratton, S. M., Brents, L. K., Moran, J. H., & Prather, P. L. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PloS one, 6(7), e21917. [Link]

-

Chimalakonda, K. C., Seely, K. A., Bratton, S. M., Brents, L. K., Moran, J. H., & Prather, P. L. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PloS one, 6(7), e21917. [Link]

-

Anzillotti, L., di Paolo, A., Fede, C., Pirro, V., & Taliani, S. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules (Basel, Switzerland), 25(11), 2656. [Link]

-

DePalma, R., & Tolliver, J. (2025). Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1246, 124694. [Link]

-

Al-Qahtani, S. J., Al-Otaibi, F. M., Al-Amri, A. Y., Al-Shammeri, T. A., & Al-Harbi, N. O. (2025). Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats. Journal ofKing Saud University - Science, 37(7), 103444. [Link]

-

Hermanns-Clausen, M., Kneisel, S., Hutter, M., Szabo, B., & Auwärter, V. (2013). Methodology for controlled administration of smoked synthetic cannabinoids JWH-018 and JWH-073. Drug testing and analysis, 5(1), 19–26. [Link]

-

Knittel, J. L., Holler, J. M., Chmiel, J. D., & Vorce, S. P. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(1), 24–34. [Link]

-

Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. (2015). SHAREOK. [Link]

-

Aldlgan, A. A., & Torrance, H. J. (2017). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. Bioanalysis, 9(1), 83–103. [Link]

-

Wang, G., Li, T., & Li, F. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules (Basel, Switzerland), 28(6), 2636. [Link]

-

Kevin, R. C., Lefever, T. W., Snyder, R. W., Patel, M., & Thomas, B. F. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic toxicology, 35(2), 333–347. [Link]

-

How to select the right animal species for TK/PK studies? (2025). Patsnap Synapse. [Link]

-

Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]

-

Tsujikawa, K., Kuwayama, K., Miyaguchi, H., Kanamori, T., Iwata, Y. T., & Inoue, H. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic toxicology, 32(1), 1–17. [Link]

-

Aldlgan, A. A., & Torrance, H. J. (2017). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. Bioanalysis, 9(1), 83–103. [Link]

-

Fattore, L., & Fratta, W. (2018). Old and new synthetic cannabinoids: lessons from animal models. Expert opinion on drug discovery, 13(4), 303–315. [Link]

-

Kevin, R. C., Lefever, T. W., Snyder, R. W., Patel, M., & Thomas, B. F. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic toxicology, 35(2), 333–347. [Link]

-

Cannaert, A., Sparkes, E., Hulpia, F., Deconinck, E., & Van Calenbergh, S. (2020). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Frontiers in pharmacology, 11, 793. [Link]

-

ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL AND CHEMICALS. [Link]

-

Robinson, S., & O'Connor, D. (2020). Justification for species selection for pharmaceutical toxicity studies. ApconiX. [Link]

-

De Luca, M. A., Solinas, M., Bimpisidis, Z., Vignone, D., Spiga, S., & Bassareo, V. (2018). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in pharmacology, 9, 514. [Link]

-

Cannaert, A., Sparkes, E., Hulpia, F., Deconinck, E., & Van Calenbergh, S. (2020). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Frontiers in pharmacology, 11, 793. [Link]

-

Wepy, J. A., Richards, D. B., Thompson, D. C., & Johnson, D. R. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. Toxics, 8(4), 93. [Link]

-

Chow, P. K. H., Ng, R. T. H., & Ogden, B. E. (2008). Using animal models in biomedical research. World Scientific. [Link]

-

AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). (n.d.). DEA Diversion Control Division. [Link]

Sources

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpc.com [ijrpc.com]

- 7. apconix.com [apconix.com]

- 8. vet.k-state.edu [vet.k-state.edu]

- 9. shareok.org [shareok.org]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Cannabinoid Hydroxypentyl Metabolites Retain Efficacy at Human Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]

- 17. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the AKB48 N-(5-hydroxypentyl) Metabolite (CAS Number: 1778734-77-2)

This technical guide provides a comprehensive overview of the AKB48 N-(5-hydroxypentyl) metabolite, a significant biomarker for the consumption of the synthetic cannabinoid AKB48 (also known as APINACA). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, metabolic pathway, analytical methodologies for its detection and quantification, and the pharmacological context of its parent compound.

Introduction to AKB48 and its Metabolism

AKB48 (APINACA) is a potent synthetic cannabinoid that has been identified in herbal smoking blends and implicated in numerous public health incidents.[1][2] Like many synthetic cannabinoids, AKB48 undergoes extensive metabolism in the human body, making the parent compound often undetectable in biological samples such as urine.[3] Consequently, the identification and quantification of its metabolites are crucial for forensic and clinical toxicology to confirm exposure.

The metabolism of AKB48 primarily involves phase I and phase II enzymatic reactions. Phase I reactions, predominantly mediated by cytochrome P450 (CYP450) enzymes, introduce polar functional groups to the molecule, facilitating its excretion.[4] The major metabolic pathways for AKB48 include hydroxylation of the adamantane ring and the N-pentyl side chain, as well as ketone formation.[1][5] These phase I metabolites can then undergo phase II conjugation, most commonly with glucuronic acid, to further increase their water solubility.[1] The AKB48 N-(5-hydroxypentyl) metabolite is a product of monohydroxylation at the terminal carbon of the N-pentyl chain.[6]

Chemical and Physical Properties

The AKB48 N-(5-hydroxypentyl) metabolite is a crucial analytical target for confirming the intake of its parent compound. An analytical reference standard for this metabolite is commercially available, which is essential for the development and validation of quantitative analytical methods.[6][7]

| Property | Value | Source |

| CAS Number | 1778734-77-2 | [6][8][9] |

| Formal Name | 1-(5-hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | [6][9] |

| Synonyms | APINACA N-(5-hydroxypentyl) metabolite | [6] |

| Molecular Formula | C₂₃H₃₁N₃O₂ | [6][8] |

| Molecular Weight | 381.51 g/mol | [8] |

Metabolic Pathway of AKB48

The biotransformation of AKB48 to its N-(5-hydroxypentyl) metabolite is a critical step in its detoxification and elimination pathway. This process is primarily catalyzed by CYP450 enzymes in the liver.[4] Understanding this pathway is fundamental for identifying the correct biomarkers for assessing AKB48 exposure.

Caption: Figure 1: Metabolic Pathway of AKB48 to N-(5-hydroxypentyl) Metabolite

Analytical Methodology: Quantification in Urine by LC-MS/MS

The detection and quantification of the AKB48 N-(5-hydroxypentyl) metabolite in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] This technique offers the high sensitivity and specificity required for the analysis of trace levels of drug metabolites in complex biological samples like urine.[12]

Experimental Protocol: Sample Preparation and Analysis

The following protocol provides a general framework for the analysis of the AKB48 N-(5-hydroxypentyl) metabolite in urine. This protocol should be optimized and validated in the user's laboratory.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

-

Rationale: The metabolite may be present in urine as a glucuronide conjugate. Enzymatic hydrolysis with β-glucuronidase is necessary to cleave the conjugate and measure the total concentration of the metabolite.[13] Solid-phase extraction (SPE) is then used to clean up the sample and concentrate the analyte.

-

Procedure:

-

To 1 mL of urine sample, add an internal standard (e.g., a deuterated analog of the metabolite).

-

Add 50 µL of β-glucuronidase from E. coli and incubate at 37°C for 1 hour to hydrolyze the glucuronide conjugates.[13]

-

Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with deionized water and a low-polarity organic solvent (e.g., hexane) to remove interferences.

-

Elute the analyte with a suitable solvent mixture (e.g., methanol containing a small percentage of ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Rationale: Chromatographic separation is essential to resolve the analyte from other matrix components, while tandem mass spectrometry provides selective and sensitive detection.

-

Instrumentation:

-

Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined by direct infusion of the analytical standards.

-

3. Method Validation

-

Rationale: To ensure the reliability of the analytical results, the method must be validated according to established guidelines.

-

Parameters to Evaluate:

-

Selectivity and Specificity: Absence of interfering peaks in blank samples.

-

Linearity: The range over which the instrument response is proportional to the analyte concentration.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Caption: Figure 2: Analytical Workflow for AKB48 N-(5-hydroxypentyl) Metabolite

Pharmacological Context: Cannabinoid Receptor Signaling

AKB48, the parent compound of the N-(5-hydroxypentyl) metabolite, exerts its psychoactive effects primarily through its interaction with the cannabinoid receptors, CB1 and CB2.[2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes.[14][15] The CB1 receptor is predominantly found in the central nervous system, and its activation is responsible for the psychoactive effects of cannabinoids.[14][16] The CB2 receptor is primarily located in the immune system and is involved in modulating immune responses and inflammation.[14]

Activation of CB1 and CB2 receptors by an agonist like AKB48 initiates a cascade of intracellular signaling events.[15][16] This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[15][16] Furthermore, cannabinoid receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating cell growth and differentiation.[15] Some studies suggest that hydroxylated metabolites of synthetic cannabinoids can retain significant activity at cannabinoid receptors, potentially contributing to the overall pharmacological and toxicological profile of the parent drug.[17]

Caption: Figure 3: Simplified Cannabinoid Receptor Signaling Pathway

Conclusion

The AKB48 N-(5-hydroxypentyl) metabolite is a key biomarker for detecting the use of the synthetic cannabinoid AKB48. Its identification and quantification require sensitive and specific analytical methods, with LC-MS/MS being the gold standard. A thorough understanding of its chemical properties, metabolic formation, and the pharmacological context of its parent compound is essential for researchers and professionals in the fields of toxicology, forensic science, and drug development. This guide provides a foundational framework for the study and analysis of this important metabolite.

References

-

Gandhi, A. S., Zhu, M., Pang, S., Wohlfarth, A., Scheidweiler, K. B., Liu, H. F., & Huestis, M. A. (2013). First characterization of AKB-48 metabolism, a novel synthetic cannabinoid, using human hepatocytes and high-resolution mass spectrometry. The AAPS journal, 15(4), 1091–1098. [Link][1][18]

-

Krishnan, S., Cairns, E. A., & Mackie, K. (2009). Cannabinoid CB1 and CB2 receptor signaling and bias. British journal of pharmacology, 176(10), 1389–1401. [Link][14]

-

Howlett, A. C. (2002). Cannabinoid receptor signaling. In M. D. C. Press (Ed.), Madame Curie Bioscience Database. Landes Bioscience. [Link][15][16]

-

Grigoryev, A., Saydaxmetova, N., Melnik, A., Savchuk, S., & Rozhanets, V. (2018). Pharmacological and behavioral effects of the synthetic cannabinoid AKB48 in rats. Frontiers in pharmacology, 9, 133. [Link][2]

- Baselt, R. C. (2014). Disposition of toxic drugs and chemicals in man.

-

Howlett, A. C., Barth, F., Bonner, T. I., Cabral, G., Casellas, P., Devane, W. A., ... & Pertwee, R. G. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161-202. [Link]

-

Knittel, J. L., Coulter, C., & Kuntz, D. (2016). Analysis of parent synthetic cannabinoids in blood and urinary metabolites by liquid chromatography tandem mass spectrometry. Journal of analytical toxicology, 40(4), 249–258. [Link][10]